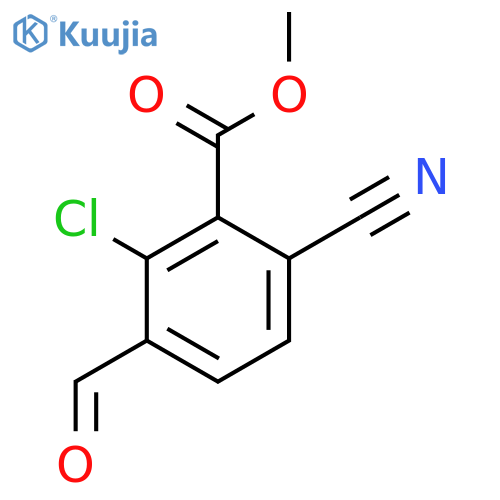Cas no 1807267-73-7 (Methyl 2-chloro-6-cyano-3-formylbenzoate)

1807267-73-7 structure
商品名:Methyl 2-chloro-6-cyano-3-formylbenzoate
CAS番号:1807267-73-7
MF:C10H6ClNO3
メガワット:223.612541675568
CID:4795370
Methyl 2-chloro-6-cyano-3-formylbenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-chloro-6-cyano-3-formylbenzoate
-
- インチ: 1S/C10H6ClNO3/c1-15-10(14)8-6(4-12)2-3-7(5-13)9(8)11/h2-3,5H,1H3
- InChIKey: WUQABQLQLJFSBW-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C=O)=CC=C(C#N)C=1C(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 67.2
Methyl 2-chloro-6-cyano-3-formylbenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015010028-1g |
Methyl 2-chloro-6-cyano-3-formylbenzoate |
1807267-73-7 | 97% | 1g |
1,475.10 USD | 2021-05-31 |
Methyl 2-chloro-6-cyano-3-formylbenzoate 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
1807267-73-7 (Methyl 2-chloro-6-cyano-3-formylbenzoate) 関連製品
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 124-83-4((1R,3S)-Camphoric Acid)
- 55290-64-7(Dimethipin)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
